N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide

Cav3.2 Ion Channel Calcium Channel

N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide (CAS 2034435-68-0) is a synthetic small molecule with the molecular formula C18H18ClN5O2 and a molecular weight of 371.8 g/mol. It features a piperidine core substituted with a cyanopyrazine ether and a 4-chlorobenzyl urea moiety.

Molecular Formula C18H18ClN5O2
Molecular Weight 371.83
CAS No. 2034435-68-0
Cat. No. B2567816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide
CAS2034435-68-0
Molecular FormulaC18H18ClN5O2
Molecular Weight371.83
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=CN=C3C#N
InChIInChI=1S/C18H18ClN5O2/c19-14-5-3-13(4-6-14)11-23-18(25)24-9-1-2-15(12-24)26-17-16(10-20)21-7-8-22-17/h3-8,15H,1-2,9,11-12H2,(H,23,25)
InChIKeyUHMYLSWCRGLVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide (CAS 2034435-68-0): Structural Identity and Baseline Characteristics


N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide (CAS 2034435-68-0) is a synthetic small molecule with the molecular formula C18H18ClN5O2 and a molecular weight of 371.8 g/mol [1]. It features a piperidine core substituted with a cyanopyrazine ether and a 4-chlorobenzyl urea moiety. The compound is cataloged in authoritative chemical databases, including PubChem (CID 91628072) and ChEMBL (CHEMBL3589557), and has been profiled in the BindingDB database for its interaction with the voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) [2][3]. Its computed physicochemical properties, including an XLogP3-AA of 2.1, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, are characteristic of a CNS-permeable small molecule [1]. This evidence guide serves researchers and procurement specialists evaluating this compound against structurally or functionally similar Cav3.2 inhibitors for experimental use.

Why Generic Substitution Fails for N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide: The Rationale for Specific Selection


Cav3.2 T-type calcium channel inhibitors represent a structurally diverse class, and in-class substitution without experimental validation is not advisable due to the profound impact of subtle structural variations on subtype selectivity, potency, and pharmacokinetics. N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide presents a distinct pharmacophore characterized by a cyanopyrazine ether linked to a piperidine ring and a para-chlorobenzyl urea [1]. The cyanopyrazine moiety is a known scaffold for modulating T-type calcium channels, but the specific substitution pattern on the piperidine ring and the nature of the benzyl urea differ from other Cav3.2 inhibitors such as Cav 3.2 inhibitor 4 (compound 21) and Cav 3.2 inhibitor 2 . Even small modifications in this series can lead to significant shifts in IC50 values, selectivity over Cav3.1 and Cav3.3, and functional activity in native neuronal systems . Therefore, procurement decisions must be guided by the specific quantitative evidence presented below rather than assumed class-level equivalence.

Quantitative Differentiation of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide from Closest Cav3.2 Inhibitor Analogs


Recombinant Human Cav3.2 Inhibition Potency: Head-to-Head Assessment of Target Engagement

This compound inhibits recombinant human Cav3.2 T-type calcium channels with an IC50 of 2.30E+3 nM (2.3 μM) as deposited in BindingDB from AbbVie-curated ChEMBL data [1]. This provides a quantitative baseline for its target engagement. In comparison, Cav 3.2 inhibitor 4 (compound 21), a structurally distinct Cav3.2 inhibitor, demonstrates an IC50 of 600 nM (0.6 μM) in a similar recombinant Cav3.2 assay . This approximately 3.8-fold difference in potency highlights that this compound is a lower-potency Cav3.2 ligand, which may be advantageous for applications requiring weaker, graded channel modulation rather than complete inhibition.

Cav3.2 Ion Channel Calcium Channel

Native Neuronal Cav3.2 Activity: Efficacy in Rat Dorsal Root Ganglion Neurons

The compound's activity was also evaluated in a physiologically relevant context: inhibition of Cav3.2-mediated low-voltage-activated (LVA) currents in rat dorsal root ganglion (DRG) neurons. It exhibited an IC50 of 7.60E+3 nM (7.6 μM) [1]. No comparable native DRG neuron Cav3.2 inhibition data are publicly available for Cav 3.2 inhibitor 2 (IC50 0.09339 μM at -80 mV holding potential in recombinant channels) or Cav 3.2 inhibitor 4 . The only available native neuronal data for this compound shows a right-shifted potency relative to recombinant systems, an expected finding that underscores the importance of using this specific compound for native tissue experiments rather than extrapolating from recombinant-only data on other inhibitors.

DRG Native Channel Pain

Distinctive Physicochemical Profile: Lipophilicity and Hydrogen Bonding Capacity Compared to Analogues

The computed XLogP3-AA of 2.1 for N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide is notably lower than that of Cav 3.2 inhibitor 4 (XLogP3 ~3.8, based on its structure) and lower than many typical Cav3.2 inhibitors from the benzamide class [1]. It possesses 5 hydrogen bond acceptors and only 1 hydrogen bond donor, compared to Cav 3.2 inhibitor 2 which has a similar donor count but fewer acceptors . This distinct balance of lipophilicity and polarity could result in different solubility and permeability profiles, which are critical for in vitro assay compatibility and dissolution in DMSO/aqueous buffers.

Physicochemical Properties CNS Permeability Drug-likeness

Structural Determinants of Cav3.2 Subtype Selectivity: Cyanopyrazine Ethers vs. Alternative Scaffolds

The cyanopyrazine ether motif in this compound is uncommon among commercial Cav3.2 inhibitors. Most reported Cav3.2 inhibitors belong to the 3,4-dihydroquinazoline, benzamide, or piperidine-4-carboxamide classes. The cyanopyrazine scaffold has been associated with selective kinase inhibition (e.g., IRAK4) and appears in patent literature for related channel targets [1]. Although direct selectivity data for Cav3.1 and Cav3.3 are not publicly available for this compound, the scaffold distinctiveness suggests a potentially differential selectivity fingerprint relative to other Cav3.2 inhibitors that have established selectivity profiles. This is a class-level inference only.

Selectivity Cyanopyrazine Scaffold

Optimal Application Scenarios for N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide Based on Differentiating Evidence


Native Tissue Electrophysiology Studies Requiring DRG Neuron-Validated Cav3.2 Modulation

This compound is the preferred choice for research groups studying Cav3.2-mediated currents in native sensory neurons, where the availability of a documented IC50 of 7.6 μM in rat DRG neurons [1] provides a critical reference point that is lacking for the more potent inhibitor 4 and inhibitor 2. Investigators examining the role of Cav3.2 in pain signaling or peripheral neuropathy can use this compound with greater confidence in its native activity profile.

CNS Drug Discovery Programs Seeking a Low-Potency, Modulatory Cav3.2 Chemotype

For programs where complete channel inhibition is undesirable—such as those targeting Cav3.2 gain-of-function mutations or aiming for functional modulation rather than blockade—the compound's moderate potency (2.3 μM recombinant IC50) [1] offers a more graded pharmacological tool compared to sub-micromolar inhibitors that may cause excessive channel suppression.

Solubility-Critical or Aqueous Assay Platforms Requiring Lower Lipophilicity T-Type Channel Ligands

The lower computed XLogP3-AA of 2.1 and favorable hydrogen bonding profile [1] suggest this compound may exhibit better aqueous solubility than higher-logP Cav3.2 inhibitors, making it a practical choice for high-throughput screening assays or cell-based experiments where DMSO concentrations must be minimized.

Scaffold-Hopping and Intellectual Property Diversification in Cav3.2-Targeted Drug Discovery

As a cyanopyrazine ether-containing Cav3.2 inhibitor, this compound represents a distinct chemotype from the more common benzamide and dihydroquinazoline classes. Medicinal chemistry teams seeking to diversify their patent estate or explore novel structure-activity relationships around T-type calcium channels can utilize this compound as a structurally differentiated starting point [1].

Quote Request

Request a Quote for N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.